![molecular formula C8H14BrN5 B13306348 5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306348.png)
5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the triazole ring and a 1-methylpyrrolidin-2-ylmethyl group attached to the nitrogen atom at the 1st position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 1-methylpyrrolidine in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while coupling reactions can produce more complex triazole-based compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity. It is studied for its antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is used as a tool in biological studies to understand the mechanisms of action of triazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for drug discovery and development.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in biological systems. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The bromine atom and the 1-methylpyrrolidin-2-ylmethyl group contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole: This compound shares structural similarities with 5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine but has an indole ring instead of a triazole ring.
5-Bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole: Another similar compound with an ethyl group at the 1st position of the indole ring.
Uniqueness
This compound is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the bromine atom and the 1-methylpyrrolidin-2-ylmethyl group enhances its reactivity and potential as a versatile building block in chemical synthesis and drug development.
Eigenschaften
Molekularformel |
C8H14BrN5 |
|---|---|
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
5-bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14BrN5/c1-13-4-2-3-6(13)5-14-7(9)11-8(10)12-14/h6H,2-5H2,1H3,(H2,10,12) |
InChI-Schlüssel |
VLPRDQBLRVNDJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CN2C(=NC(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


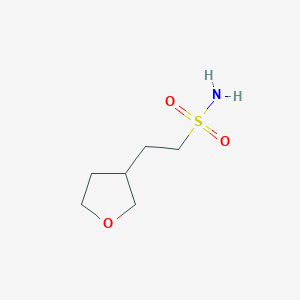
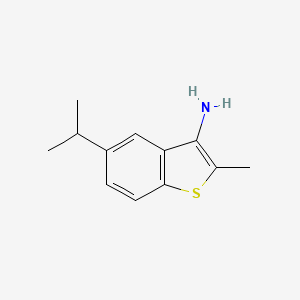
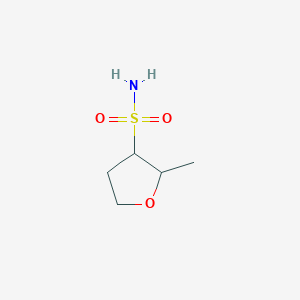

![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}acetamide](/img/structure/B13306295.png)
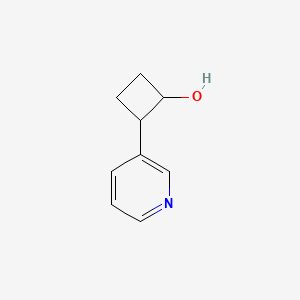
![1-[(4-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306307.png)
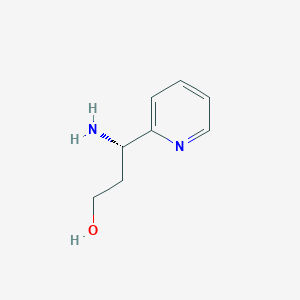
![4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B13306315.png)
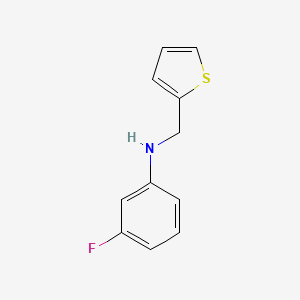
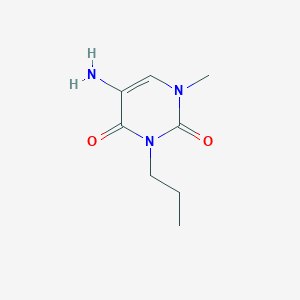
![4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306324.png)
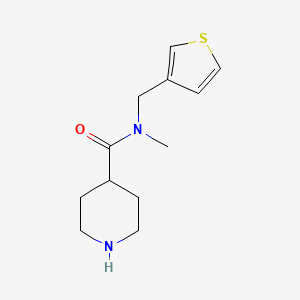
![N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine](/img/structure/B13306333.png)
